molecular formula C23H24ClFN4O2 B2475125 (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone CAS No. 1209150-00-4

(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

Cat. No. B2475125
CAS RN: 1209150-00-4
M. Wt: 442.92
InChI Key: UQXPENNMBYBPRS-UHFFFAOYSA-N
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Description

(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H24ClFN4O2 and its molecular weight is 442.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions

Research into compounds structurally related to "(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone" includes studies on their molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's (SR141716; 1) interaction with the CB1 cannabinoid receptor. This research contributes to understanding the structural and energetic stability of conformers and their pharmacophore models, providing insights into the steric binding interaction with receptors (Shim et al., 2002).

Antimicrobial Activities

Compounds with structural similarities have been synthesized and evaluated for antimicrobial activities. For instance, novel 1,2,4-triazole derivatives showed good to moderate activities against test microorganisms, highlighting the potential of these structures in developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis and Characterization

The synthesis and characterization of novel derivatives, including pyrazole carboxamide derivatives containing a piperazine moiety, have been documented. Such research underscores the continuous effort to synthesize novel compounds for various potential applications, such as antimicrobial and anticancer agents (Lv et al., 2013).

Biological Activities

The exploration of biological activities is a significant area of research for compounds structurally related to the specified compound. This includes the synthesis of novel triazole analogues of piperazine, which have been evaluated for their antibacterial activity, indicating potential for further development as antimicrobial agents (Nagaraj et al., 2018).

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O2/c1-3-31-21-15-29(19-8-6-18(25)7-9-19)26-22(21)23(30)28-12-10-27(11-13-28)20-14-17(24)5-4-16(20)2/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXPENNMBYBPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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